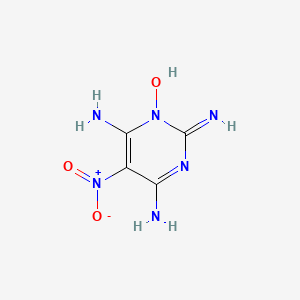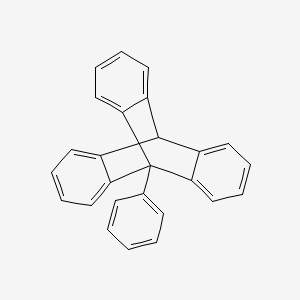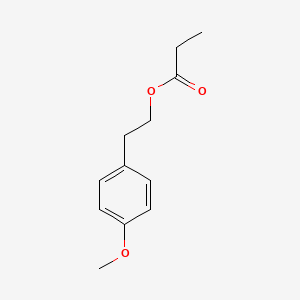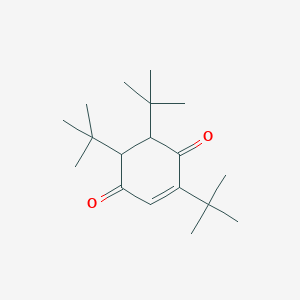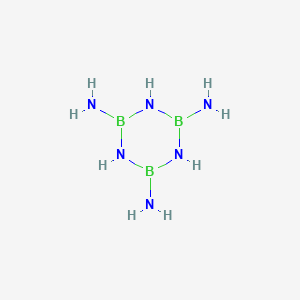
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine is a compound with the molecular formula B₃H₉N₆. This compound is part of the borazine family, often referred to as “inorganic benzene” due to its structural similarity to benzene . It is a colorless liquid under ambient conditions and has significant applications in various scientific fields.
Preparation Methods
The synthesis of 1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine typically involves the reaction of diborane with ammonia . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of chemical vapor deposition techniques, which allow for the preparation of high-purity borazine derivatives .
Chemical Reactions Analysis
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of boron nitride.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include diborane, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions include boron nitride and other borazine derivatives .
Scientific Research Applications
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine involves its interaction with molecular targets and pathways within a system. For instance, in the synthesis of boron nitride, the compound undergoes a series of condensation reactions, leading to the formation of a stable, processable material . The molecular targets and pathways involved in its biological applications are still under investigation, with a focus on its potential interactions with cellular components .
Comparison with Similar Compounds
1,3,5,2,4,6-Triazatriborinane-2,4,6-triamine can be compared with other similar compounds such as:
Hexamethylborazine: This compound has similar structural features but includes methyl groups, affecting its chemical properties and uses.
2,4,6-Tricyano-1,3,5-triazine: Another related compound, used in the synthesis of carbon nitrides.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, from material science to potential medical uses .
Properties
CAS No. |
18464-83-0 |
|---|---|
Molecular Formula |
B3H9N6 |
Molecular Weight |
125.6 g/mol |
IUPAC Name |
1,3,5,2,4,6-triazatriborinane-2,4,6-triamine |
InChI |
InChI=1S/B3H9N6/c4-1-7-2(5)9-3(6)8-1/h7-9H,4-6H2 |
InChI Key |
PKEWQRPIQMJALU-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
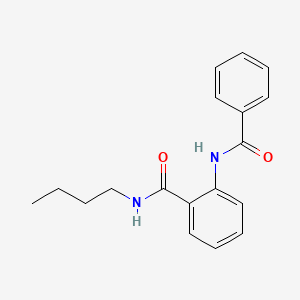
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)

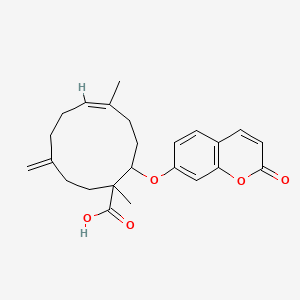
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
